4-[4-[[(4-Cyclopropylpyridin-2-yl)amino]methyl]-1-methylpyrazol-3-yl]benzonitrile
Description
4-[4-[[(4-Cyclopropylpyridin-2-yl)amino]methyl]-1-methylpyrazol-3-yl]benzonitrile is a complex organic compound featuring a cyclopropylpyridine moiety, a pyrazole ring, and a benzonitrile group
Properties
IUPAC Name |
4-[4-[[(4-cyclopropylpyridin-2-yl)amino]methyl]-1-methylpyrazol-3-yl]benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5/c1-25-13-18(20(24-25)16-4-2-14(11-21)3-5-16)12-23-19-10-17(8-9-22-19)15-6-7-15/h2-5,8-10,13,15H,6-7,12H2,1H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXOYMKLIEDARLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C2=CC=C(C=C2)C#N)CNC3=NC=CC(=C3)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-[[(4-Cyclopropylpyridin-2-yl)amino]methyl]-1-methylpyrazol-3-yl]benzonitrile typically involves multiple steps:
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Formation of the Cyclopropylpyridine Intermediate
Starting Materials: Cyclopropylamine and 2-chloropyridine.
Reaction Conditions: The reaction is carried out under reflux conditions in the presence of a base such as potassium carbonate to facilitate the nucleophilic substitution.
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Synthesis of the Pyrazole Derivative
Starting Materials: 4-chlorobenzonitrile and 1-methyl-3-pyrazolecarboxaldehyde.
Reaction Conditions: The reaction involves a condensation reaction under acidic conditions to form the pyrazole ring.
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Coupling Reaction
Starting Materials: The cyclopropylpyridine intermediate and the pyrazole derivative.
Reaction Conditions: The coupling is typically performed using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction, under inert atmosphere conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using industrial-grade solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
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Oxidation
Reagents: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Conditions: Typically carried out under acidic or basic conditions.
Products: Oxidation of the pyrazole ring can lead to the formation of pyrazole N-oxides.
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Reduction
Reagents: Reducing agents like lithium aluminum hydride or sodium borohydride.
Conditions: Conducted under anhydrous conditions to prevent hydrolysis.
Products: Reduction of the nitrile group to form primary amines.
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Substitution
Reagents: Halogenating agents or nucleophiles.
Conditions: Typically performed under reflux with a suitable solvent.
Products: Substitution reactions can modify the pyridine or pyrazole rings, introducing various functional groups.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in transition metal-catalyzed reactions due to its nitrogen-containing heterocycles.
Material Science:
Biology and Medicine
Pharmacology: Investigated for its potential as a kinase inhibitor, which could be useful in cancer therapy.
Antimicrobial Activity: Studies suggest it may possess antibacterial or antifungal properties.
Industry
Agriculture: Potential use as a pesticide or herbicide due to its bioactive properties.
Chemical Synthesis: Employed as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The compound exerts its effects primarily through interaction with specific molecular targets such as enzymes or receptors. For instance, as a kinase inhibitor, it may bind to the ATP-binding site of kinases, thereby blocking their activity and inhibiting cell proliferation in cancer cells. The exact pathways involved would depend on the specific biological context and target.
Comparison with Similar Compounds
Similar Compounds
4-[4-[[(4-Cyclopropylpyridin-2-yl)amino]methyl]-1-methylpyrazol-3-yl]benzonitrile: can be compared with other kinase inhibitors such as imatinib, dasatinib, and nilotinib, which also feature nitrogen-containing heterocycles and are used in cancer therapy.
Uniqueness
Structural Features: The combination of a cyclopropylpyridine moiety with a pyrazole ring and a benzonitrile group is unique, potentially offering distinct binding properties and biological activities.
Biological Activity: Its specific activity profile, including potential kinase inhibition and antimicrobial properties, sets it apart from other similar compounds.
This detailed overview provides a comprehensive understanding of 4-[4-[[(4-Cyclopropylpyridin-2-yl)amino]methyl]-1-methylpyrazol-3-yl]benzonitrile, covering its synthesis, reactions, applications, and comparison with similar compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
